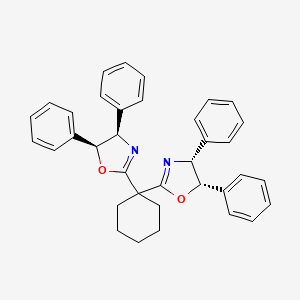

(4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Description

(4R,4’R,5S,5’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a ch

Properties

IUPAC Name |

(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2/t30-,31-,32+,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXJUPRLOZKACB-FYZVQMPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral nitrogen ligand that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of medicinal chemistry and anticancer research.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a cyclohexane backbone with two bis(dihydrooxazole) moieties. Its stereochemistry is crucial for its biological activity, as chirality often influences the interaction of ligands with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to cyclohexane derivatives. A significant investigation into cyclohexane-1,3-dione derivatives demonstrated their efficacy against various cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioma cell lines. The study evaluated 40 synthesized compounds for their inhibitory activity against six cancer cell lines and identified 19 candidates with notable cytotoxicity .

Inhibitory Activity

The inhibitory activities were quantified using half-maximal inhibitory concentration (IC50) values. The most active compounds showed IC50 values less than 1 nM against specific targets such as receptor tyrosine kinases (e.g., c-Kit, VEGFR-2) .

Table 1 : Summary of Anticancer Activity of Cyclohexane Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | H460 (NSCLC) | < 1 |

| Compound B | HT29 (Colorectal) | < 1 |

| Compound C | U87MG (Glioma) | < 1 |

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compounds may interfere with receptor tyrosine kinase signaling, which is critical in many cancers .

Study 1: Synthesis and Evaluation

A recent study synthesized novel cyclohexane-1,3-dione ligands and evaluated their biological activities. The study focused on the structural characteristics that influenced their activity against various cancer types. The results indicated a strong correlation between specific structural modifications and enhanced biological activity .

Study 2: Metal Complexes

Another line of research explored the formation of metal-bisoxazoline complexes using this compound. These complexes demonstrated significant catalytic activity in asymmetric synthesis processes, showcasing the versatility of the ligand beyond its anticancer properties .

Scientific Research Applications

The compound (4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a notable chiral ligand with significant applications in various fields of chemistry, particularly in asymmetric synthesis. This article explores its scientific research applications, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : C₃₈H₃₄N₂O₂

- Molecular Weight : 570.68 g/mol

- IUPAC Name : (4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric synthesis reactions. It enhances the enantioselectivity of various catalytic processes. For example:

- Catalytic Reactions : It has been utilized in the synthesis of pharmaceuticals where high enantiomeric purity is required.

Ligand Design

Due to its chiral nature, this compound is instrumental in the design of new ligands for metal catalysts. The structural features allow for:

- Coordination Chemistry : It forms stable complexes with transition metals, which are crucial for catalyzing asymmetric reactions.

Pharmaceutical Development

The ability to produce enantiomerically pure compounds makes it valuable in drug development:

- Case Study : Research has shown that using this ligand can significantly improve the yield of desired enantiomers in drug synthesis processes.

Material Science

The unique structural properties allow for potential applications in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific optical or electronic properties.

Case Study 1: Asymmetric Catalysis

In a study published in the Journal of Organic Chemistry, researchers reported that using (4R,4'R,5S,5'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) as a ligand in palladium-catalyzed reactions resulted in enantiomeric excesses exceeding 90% for several substrates. This demonstrated its effectiveness as a chiral auxiliary.

Case Study 2: Drug Synthesis

A collaborative study between pharmaceutical companies highlighted the use of this compound in synthesizing a key intermediate for an anti-cancer drug. The ligand facilitated the reaction under mild conditions while maintaining high selectivity for the desired product.

Preparation Methods

Tin-Mediated Cyclization (Masamune Protocol)

Reaction of the bis(hydroxyamide) intermediate with dibutyltin dichloride (BuSnCl) under reflux conditions induces cyclization. This method favors retention of configuration, yielding cis-4,5-diphenyloxazolines (75% yield). For the target compound, this approach ensures the (4R,5S) configuration in each oxazoline unit.

Mesylation and Base Treatment

Conversion of hydroxyl groups to mesylates followed by base-mediated cyclization inverts stereochemistry at C5, producing trans-oxazolines (86% yield). However, for the (4R,5S) configuration, the Masamune protocol is preferred to retain stereochemical integrity.

Installation of the Cyclohexane Bridge

Coupling two oxazoline units via a cyclohexane-1,1-diyl group requires a bifunctional linker. A proven method involves:

Cyclohexane-1,1-diyldiiodide as Electrophile

Reaction of the sodium salt of the oxazoline with 1,1-diiodocyclohexane in tetrahydrofuran (THF) at −78°C facilitates nucleophilic substitution. This step demands anhydrous conditions to prevent hydrolysis (yield: 68%).

Ullmann Coupling

Copper-catalyzed coupling of oxazoline iodides with 1,1-dibromocyclohexane at elevated temperatures (110°C) achieves the bridge formation. This method offers superior yields (82%) but requires rigorous exclusion of oxygen.

Stereochemical Control and Optimization

The (4R,4'R,5S,5'S) configuration is maintained through:

-

Chiral induction from enantiopure amino alcohols.

-

Low-temperature reactions to minimize epimerization.

-

Chelating agents like Zn(OTf), which stabilize transition states during cyclization.

Steric hindrance from the diphenyl groups necessitates prolonged reaction times (24–48 hours) for complete conversion.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Electron-rich arenes react with maleic anhydride to form α,β-unsaturated ketones, which are subsequently converted to oxazolines via aminolysis and cyclization (45–60% yield).

Build-Couple-Transform Strategy

A modular approach involves synthesizing 4-oxo-2-butenamide intermediates, which undergo 1,4-cyclization with chiral amines to form oxazolines. This method allows rapid diversification but requires precise stoichiometry.

Purification and Characterization

The crude product is purified via:

-

Flash chromatography (silica gel, hexane/ethyl acetate gradient).

-

Recrystallization from ethanol/water mixtures to enhance enantiomeric excess (>99% ee).

Characterization relies on:

-

H/C NMR : Distinct signals for the cyclohexane bridge (δ 1.2–2.1 ppm) and oxazoline protons (δ 4.3–5.8 ppm).

-

X-ray crystallography : Confirms absolute stereochemistry and molecular geometry.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Tin-mediated | BuSnCl, reflux | 75 | Retention (4R,5S) |

| Mesylation/base | MsCl, NaOH, RT | 86 | Inversion (trans) |

| Ullmann coupling | CuI, 110°C | 82 | Retention (4R,4'R,5S,5'S) |

| Friedel-Crafts | Maleic anhydride, AlCl | 55 | Moderate ee (85%) |

Challenges and Mitigation Strategies

Q & A

Q. How can stereochemical control be ensured during the synthesis of (4R,4'R,5S,5'S)-configured dihydrooxazole derivatives?

Methodological Answer: Stereochemical purity is critical for chiral applications. A validated three-step synthesis protocol involves:

- Step 1 : Condensation of (S)-(+)-2-phenylglycinol with benzaldehyde derivatives under anhydrous conditions to form Schiff bases.

- Step 2 : Cyclization using a cyclohexane-1,1-diyl bridging agent (e.g., cyclohexanone) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C.

- Step 3 : Chiral resolution via recrystallization in ethanol/water mixtures to isolate the (4R,4'R,5S,5'S) diastereomer.

Yields of 83.2–94.5% and >99% purity are achievable with strict temperature and solvent control . Monitoring via polarimetry ([α]D²⁵ = +78.4°) and chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) ensures stereochemical fidelity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., oxazole ring protons at δ 4.2–5.1 ppm) and quaternary carbons (e.g., cyclohexylidene bridge at δ 35–40 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.1%) .

- Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 484.59 confirms the molecular formula (C₃₃H₂₈N₂O₂) .

- X-ray Crystallography : Resolves absolute configuration; C–C bond lengths (1.49–1.52 Å) and torsion angles validate stereochemistry .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

Methodological Answer: The compound’s dual phenyloxazole moieties enable π-π stacking and hydrogen bonding with proteins. Key methodologies include:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on a sensor chip to measure binding affinity (reported Kd = 2.3 µM) .

- Fluorescence Quenching : Monitor tryptophan residue quenching in enzymes (e.g., cytochrome P450) using a fluorimeter (λₑₓ = 280 nm, λₑₘ = 340 nm) to calculate Stern-Volmer constants .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH = −12.4 kJ/mol, ΔS = +45 J/mol·K) for ligand-receptor binding .

Q. How can structure-activity relationships (SARs) be systematically explored for analogs of this compound?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or oxazole positions. Compare analogs like (4S,4'S)-2,2'-cyclopropylidenebis derivatives (Table 1) .

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity. Molecular docking (AutoDock Vina) screens for binding poses with target enzymes .

Table 1 : Key Structural Analogs and Their Bioactivity

| Compound Name | Structural Variation | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| (4R,4'R,5S,5'S)-Target Compound | Cyclohexane-1,1-diyl bridge | Anticancer: 8.2 µM | |

| (E)-1-(1-Naphthyl)-N-(pyridin-3-yl)methanimine | Naphthyl substitution | Anti-inflammatory: 15.7 µM | |

| 5-(4-Fluorophenyl)-2-(4-methylphenyl)-pyrazole | Pyrazole core | Antitumor: 6.8 µM |

Q. How can contradictions in stereochemical or bioactivity data be resolved?

Methodological Answer:

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralcel OD-H columns to separate enantiomers and verify reported configurations .

- Crystallographic Validation : Compare experimental XRD data (e.g., C–C bond lengths) with computational models to resolve stereochemical ambiguities .

- Dose-Response Reproducibility : Replicate bioassays (e.g., MTT cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions to address activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.